1-{3,6-dioxabicyclo[3.2.1]octan-1-yl}methanamine hydrochloride
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Overview
Description
1-{3,6-Dioxabicyclo[3.2.1]octan-1-yl}methanamine hydrochloride is a chemical compound with a unique bicyclic structure. This compound is of significant interest in various fields of scientific research due to its distinctive chemical properties and potential applications. The bicyclic framework, which includes oxygen atoms, imparts unique reactivity and stability to the molecule, making it a valuable subject for synthetic and mechanistic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{3,6-dioxabicyclo[3.2.1]octan-1-yl}methanamine hydrochloride typically involves the following steps:
Formation of the Bicyclic Core: The bicyclic structure can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile. For instance, furan and maleic anhydride can be used to form the bicyclic core.
Introduction of the Amino Group: The resulting bicyclic compound is then subjected to a reductive amination process to introduce the methanamine group. This can be achieved using reagents such as sodium cyanoborohydride in the presence of an amine.
Formation of the Hydrochloride Salt: Finally, the free amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-{3,6-Dioxabicyclo[3.2.1]octan-1-yl}methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting ketones or aldehydes back to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents like alkyl halides can introduce new alkyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Alkylated amines.
Scientific Research Applications
1-{3,6-Dioxabicyclo[3.2.1]octan-1-yl}methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique structure and reactivity.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-{3,6-dioxabicyclo[3.2.1]octan-1-yl}methanamine hydrochloride involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The presence of the amino group can facilitate hydrogen bonding and electrostatic interactions, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
1-Hydroxy-3,6-dioxabicyclo[3.2.1]octane: Similar bicyclic structure but with a hydroxyl group instead of an amine.
3,6-Dioxabicyclo[3.2.1]octane-2-one: Contains a ketone group, offering different reactivity and applications.
Uniqueness: 1-{3,6-Dioxabicyclo[3.2.1]octan-1-yl}methanamine hydrochloride is unique due to its combination of a bicyclic core with an amino group, providing a versatile platform for chemical modifications and a wide range of applications. Its hydrochloride form enhances its solubility and stability, making it more suitable for various experimental conditions.
Properties
CAS No. |
2763779-40-2 |
---|---|
Molecular Formula |
C7H14ClNO2 |
Molecular Weight |
179.6 |
Purity |
95 |
Origin of Product |
United States |
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